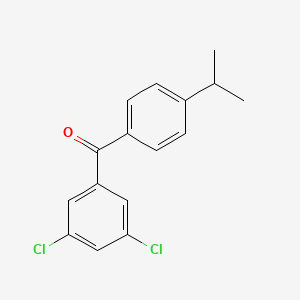

3,5-Dichloro-4'-isopropylbenzophenone

説明

3,5-Dichloro-4'-isopropylbenzophenone is a halogenated benzophenone derivative characterized by two chlorine atoms at the 3- and 5-positions of one aromatic ring and an isopropyl group at the 4'-position of the second aromatic ring. This structural configuration imparts unique physicochemical properties, including enhanced stability and lipophilicity compared to non-halogenated analogs. The compound’s chlorine substituents act as electron-withdrawing groups, influencing its electronic profile and reactivity, while the bulky isopropyl group introduces steric effects that may affect intermolecular interactions .

For instance, halogenated benzophenones often serve as intermediates in synthesizing UV absorbers, ligands for metal complexes, or bioactive molecules .

特性

IUPAC Name |

(3,5-dichlorophenyl)-(4-propan-2-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDVGAOHOGCBRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-isopropylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process starts with the reaction of 3,5-dichlorobenzoyl chloride with 4-isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-4’-isopropylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

化学反応の分析

Types of Reactions

3,5-Dichloro-4’-isopropylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.

Reduction: Lithium aluminum hydride, dry ether, room temperature.

Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.

Major Products

Substitution: Derivatives with substituted nucleophiles.

Reduction: 3,5-Dichloro-4’-isopropylbenzyl alcohol.

Oxidation: 3,5-Dichloro-4’-isopropylbenzoic acid.

科学的研究の応用

3,5-Dichloro-4’-isopropylbenzophenone is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of organic compounds with biological systems.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3,5-Dichloro-4’-isopropylbenzophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The pathways involved include the activation of the carbonyl group and the stabilization of the intermediate complexes formed during the reactions .

類似化合物との比較

Halogenated Analogs

3,5-Difluoro-4'-isopropylbenzophenone (CAS 844885-09-2)

- Substituents : Fluorine atoms at 3- and 5-positions; isopropyl at 4'-position.

- Key Differences: Electronic Effects: Fluorine’s high electronegativity and smaller atomic radius compared to chlorine result in stronger electron-withdrawing effects but reduced steric hindrance. Reactivity: Fluorine’s poor leaving-group ability limits its utility in nucleophilic substitution reactions, whereas chlorine’s moderate leaving-group capacity makes 3,5-dichloro derivatives more versatile in synthetic chemistry. Market Trends: The difluoro analog has documented regional market activity in Europe, Asia, and North America, with applications in specialty chemicals and agrochemicals .

3,4-Dichloro-2'-methylbenzophenone

- Substituents : Chlorine at 3- and 4-positions; methyl at 2'-position.

- Steric Effects: The 2'-methyl group introduces greater steric hindrance near the ketone group, which may reduce reactivity in ketone-specific reactions .

Substituent Position and Complexity

3,5-Dichloro-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone (CAS 898758-40-2)

- Substituents : Chlorine at 3,5-positions; a spirocyclic dioxa-azaspiro group at 4'-position.

- Key Differences: Structural Complexity: The spirocyclic group adds significant molecular weight and stereochemical complexity, likely enhancing binding affinity in pharmaceutical applications (e.g., enzyme inhibition). Applications: Marketed as a pharmacy-grade compound, this derivative exemplifies the use of benzophenones as scaffolds for drug discovery .

4-tert-Butyl-4'-fluoro-3'-methylbenzophenone

- Substituents : tert-Butyl at 4-position; fluorine and methyl at 4'- and 3'-positions.

- Electronic Balance: The combination of electron-withdrawing (fluoro) and electron-donating (methyl) groups may create a polarized electronic environment, useful in charge-transfer complexes .

Functional Group Variations

3,5-Dichloro-4-(3'-isopropyl-4'-methoxyphenoxy)-nitrobenzene (CAS 156740-82-8)

- Substituents: Nitro group at benzene core; methoxy and isopropyl groups on the phenoxy ring.

- Key Differences: Reactivity: The nitro group is a strong electron-withdrawing moiety, increasing susceptibility to reduction reactions compared to the ketone group in benzophenones. Applications: Nitroaromatics are often intermediates in explosives or dye synthesis, diverging from the ketone-focused applications of benzophenones .

生物活性

3,5-Dichloro-4'-isopropylbenzophenone (DCIPB) is an organic compound that has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant studies surrounding DCIPB.

- Molecular Formula : C16H14Cl2O

- Molecular Weight : 305.19 g/mol

- CAS Number : 898780-66-0

Biological Activity Overview

DCIPB exhibits various biological activities, including:

- Antimicrobial Effects : Studies have indicated that DCIPB possesses antimicrobial properties against a range of bacterial strains.

- Anti-inflammatory Activity : Research suggests that DCIPB can inhibit inflammatory pathways, which may have implications for treating inflammatory diseases.

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thus contributing to its antioxidant capacity.

The biological activity of DCIPB is attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to alterations in cellular signaling pathways. Notably, its structure allows it to interact with various biochemical pathways, enhancing its therapeutic potential.

Case Studies and Research Findings

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Antioxidant Capacity :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。